FAUC50 is a synthetic compound recognized as a covalent agonist of the β2 adrenoceptor, a subtype of G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular regulation and airway dilation. This compound has been extensively studied for its potential applications in pharmacology and drug development, particularly in understanding receptor activation mechanisms and the design of stable ligand-receptor complexes.
FAUC50 was developed as part of research aimed at creating covalent ligands that could provide insights into GPCR activation and function. It belongs to a class of compounds that interact irreversibly with their target receptors, offering advantages in studying receptor dynamics compared to traditional reversible ligands. The compound's design is based on the structural characteristics of neurotransmitters, which are essential for binding to GPCRs .
The synthesis of FAUC50 involves several key steps that leverage organic chemistry techniques to create a stable covalent bond with the β2 adrenoceptor. The process typically begins with the preparation of a substituted hydroxyphenylethanol, which serves as the starting material. Following this, a series of reactions are conducted:
These methods ensure that FAUC50 can effectively bind to its target receptor, forming a stable ligand-receptor complex .
The molecular structure of FAUC50 features a core structure derived from catecholamines, characterized by a phenolic ring system connected to an alkyl chain through a disulfide linkage. The precise arrangement of atoms allows for effective interaction with the β2 adrenoceptor, facilitating agonistic activity.
Crystallography studies have provided detailed insights into the three-dimensional conformation of FAUC50 when bound to the β2 adrenoceptor, revealing critical interactions that stabilize the ligand-receptor complex . The compound's structural data is essential for understanding how modifications can influence binding affinity and receptor activation.
FAUC50 undergoes specific chemical reactions that are pivotal for its function as an agonist:
These reactions are crucial for studying the pharmacological properties of GPCRs and developing new therapeutic agents targeting similar pathways .
The mechanism by which FAUC50 activates the β2 adrenoceptor involves several steps:
This mechanism highlights how covalent agonists can provide prolonged receptor activation compared to traditional ligands .
FAUC50 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and compatibility with biological systems during experimental applications .
FAUC50 has several important applications in scientific research:
FAUC50 (chemical name: 5-[(1R)-2-{[2-(4-{3-[(2-Aminoethyl)disulfanyl]propoxy}-3-methoxyphenyl)ethyl]amino}-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one) is a covalent agonist of the β₂ adrenergic receptor (β₂AR) with the molecular formula C₂₅H₃₃N₃O₅S₂ and a molar mass of 519.67 g/mol [1] [5]. It belongs to the class of synthetic phenethylamine derivatives designed for targeted covalent binding. The compound features a stereospecific (R)-configuration at the ethanolamine moiety, critical for its agonist activity, and contains three functional domains:
Table 1: Molecular Properties of FAUC50
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₃N₃O₅S₂ |
Molar Mass | 519.67 g/mol |
Defined Stereocenters | 1 (R-configuration) |
Key Functional Groups | Disulfide, catechol-mimetic, quinoline |
SMILES Notation | COC₁=CC(CCNCC@HC₂=C₃C=CC(=O)NC₃=C(O)C=C₂)=CC=C₁OCCCSSCCN |
FAUC50 functions as an irreversible agonist due to its covalent disulfide bond formation with Cys93 in engineered β₂AR mutants (H93C) [2]. This covalent tethering strategy differentiates it from conventional diffusible agonists like adrenaline. The disulfide bond confers irreversible binding while preserving the receptor’s conformational flexibility essential for G protein activation [1] [4].
FAUC50 emerged as a solution to a persistent challenge in GPCR structural biology: stabilizing transient agonist-bound receptor conformations for crystallography. Prior to 2011, GPCR structures were limited to inactive states due to:
The design of FAUC50 was directly inspired by rhodopsin, where covalent retinal binding enables structural studies of activation intermediates [6]. Researchers leveraged the β₂AR inverse agonist-bound structure (PDB: 2RH1) to strategically engineer FAUC50’s disulfide tether, targeting residue 93 at the extracellular end of transmembrane helix 2 [2]. This represented a paradigm shift from classical drug design, prioritizing structural interrogation over therapeutic utility.
Table 2: Milestones in GPCR Structural Biology Leading to FAUC50
Year | Achievement | Significance |
---|---|---|
2000 | Rhodopsin structure (PDB: 1F88) | First GPCR structure; covalent ligand paradigm [3] |
2007 | β₂AR-inverse agonist structure (PDB: 2RH1) | Enabled structure-guided agonist design [4] |
2011 | FAUC50-β₂AR complex | First covalent agonist-GPCR complex [2] |
FAUC50’s primary contribution lies in elucidating β₂AR activation intermediates and allosteric coupling mechanisms. Key insights include:
The 3.5 Å crystal structure of FAUC50-bound β₂AR (PDB: 3P0G) revealed that agonist binding alone is insufficient to stabilize the active conformation. Despite covalent tethering and G protein-activating capability [2] [4]:
This demonstrated that agonist binding and receptor activation are distinct thermodynamic events, with FAUC50 capturing an intermediate state [4].
Comparative analysis of FAUC50-bound β₂AR versus nanobody-stabilized active states revealed:
Table 3: Structural Features of FAUC50-Bound β₂AR vs. Active State
Feature | FAUC50-Bound β₂AR | Gs-Stabilized β₂AR |
---|---|---|
TM6 cytoplasmic displacement | <1Å | 14Å |
Ionic lock (Arg³⁵⁰-Glu⁶³⁰) | Intact | Broken |
G protein binding site | Closed | Open |
Stabilizing factors | Covalent agonist only | Agonist + Gs protein |
FAUC50 established covalent tethering as a strategy for GPCR structural studies [2] [6]:
The compound remains a cornerstone for studying GPCR energy landscapes, illustrating how ligands sample multiple states along the activation pathway [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7